molecular formula C22H24N2O5 B2572907 4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide CAS No. 1904006-39-8

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide

Cat. No.: B2572907
CAS No.: 1904006-39-8
M. Wt: 396.443
InChI Key: ANBGMTRAAAGRKN-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. The structure of this compound features a benzamide core, a common pharmacophore in medicinal chemistry, substituted with a 4-butoxy group and a complex side chain incorporating a 1,3-oxazolidine-2,4-dione moiety . The 1,3-oxazolidine-2,4-dione group is a notable heterocyclic scaffold that has been associated with various biological activities in scientific literature, making it a point of interest for the design of novel bioactive molecules . This specific molecular architecture suggests potential for investigation in several areas, including as a potential enzyme inhibitor or as a scaffold for building chemical libraries. Researchers may explore its mechanism of action and affinity for specific biological targets, which could be relevant for various therapeutic areas such as immunology, oncology, or metabolic diseases . This product is provided "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-2-3-13-28-18-11-9-17(10-12-18)21(26)23-19(16-7-5-4-6-8-16)14-24-20(25)15-29-22(24)27/h4-12,19H,2-3,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBGMTRAAAGRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the butoxy group and the oxazolidinone moiety. Common reagents used in these reactions include butyl bromide, phenylacetic acid, and oxazolidinone derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidinone moiety into other functional groups.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide exhibit anticancer properties. For instance, derivatives of benzamides have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AHCT116 (Colorectal)5.85
Compound BMCF7 (Breast)4.53

These findings suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Studies on related oxazolidinone derivatives have shown their ability to inhibit enzymes like acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's.

CompoundAChE Inhibition (%)IC50 (µM)
Compound C85%2.7

This inhibition can lead to increased acetylcholine levels in the brain, potentially improving cognitive functions .

Antimicrobial Activity

Preliminary evaluations of related benzamide derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. The presence of functional groups in the structure enhances this activity.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli1.27 µM
S. aureus1.43 µM

Such properties indicate that the compound could be explored for use in treating infections .

Case Study 1: Anticancer Screening

In a study evaluating a series of benzamide derivatives for anticancer activity, several compounds were synthesized and tested against HCT116 cells using the Sulforhodamine B assay. The results showed that compounds with similar structures to this compound exhibited promising cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Neuroprotective Potential

Another study focused on synthesizing oxazolidinone derivatives and assessing their neuroprotective effects through AChE inhibition assays. The results indicated that certain modifications in the structure led to enhanced inhibitory activity against AChE, suggesting that compounds like this compound could be developed as therapeutic agents for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The oxazolidinone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The compound’s benzamide core may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Benzamide Core

4-Methoxy vs. 4-Butoxy Substituents N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ): The methoxy group offers moderate electron-donating effects, influencing electronic distribution and solubility. Melting point: 90°C.

Dihydroxynaphthalenone Derivatives () Compounds like 6b (N-[(3-hydroxy-1,4-dioxonaphthalen-2-yl)(p-tolyl)methyl]benzamide) feature fused aromatic systems with keto-enol tautomerism, enabling chelation with metals. Their NMR δH values (e.g., aromatic protons at 7.2–8.5 ppm in DMSO-d6) differ significantly from the target compound due to extended conjugation .

Variations in the Ethyl Linker

Oxazolidinone vs. Thiazolidinedione Rings (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): The thiazolidinedione ring introduces sulfur-based resonance, altering redox properties. Reaction yields (70–85%) and IR carbonyl stretches (~1700 cm⁻¹) are comparable to oxazolidinone derivatives . Target Compound: The oxazolidinone’s oxygen-rich structure may improve oxidative stability compared to sulfur analogs.

Spiro and Diazaspiro Systems () Compound 29 (N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}benzamide): Incorporates a spirocyclic system, increasing conformational rigidity. ¹H NMR signals (e.g., δ 9.02 ppm for NH) suggest stronger hydrogen bonding than the target compound’s linear ethyl linker .

Amide Coupling Strategies
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Synthesized via benzoyl chloride and amino alcohol condensation (yield: 80%). The target compound’s oxazolidinone formation likely requires post-amide cyclization, as seen in thiazolidinedione syntheses .

Physicochemical and Spectroscopic Properties

Compound Key Substituents Melting Point (°C) ¹H NMR (δ, ppm, DMSO-d6) Yield (%)
Target Compound 4-Butoxy, oxazolidinone N/A Aromatic: ~7.3–8.1 (predicted) N/A
6b () p-Tolyl, dihydroxynaphthalenone 210–212 7.2–8.5 (aromatic), 10.2 (OH) 65
Rip-B () 3,4-Dimethoxyphenethyl 90 6.8–7.4 (aromatic), 3.7 (OCH₃) 80
Compound 29 () Spiro-diazaspiro, fluorophenoxy 189 9.02 (NH), 7.47–8.28 (aromatic) 76

Biological Activity

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H24N2O4
  • Molecular Weight : 344.41 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit:

Antimicrobial Activity : Preliminary studies suggest that derivatives of benzamide compounds can display significant antifungal and antibacterial properties. For instance, related compounds have shown efficacy against various fungal strains such as Botrytis cinerea and Fusarium graminearum .

Anticancer Potential : Some studies have indicated that benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis. The presence of the oxazolidinone moiety in the compound may enhance its anticancer properties by stabilizing interactions with target proteins involved in cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntifungalBotrytis cinereaInhibition at 100 mg/L
AntibacterialVarious Gram-positiveModerate activity against MRSA
AnticancerCancer Cell LinesInduction of apoptosis

Case Study: Antifungal Activity

In a comparative study on the antifungal effects of various benzamide derivatives, the compound demonstrated significant fungicidal activity against Botrytis cinerea. The study revealed that at a concentration of 100 mg/L, compounds similar to this compound surpassed the efficacy of established antifungal agents like pyraclostrobin .

Case Study: Anticancer Potential

A recent investigation into the anticancer properties of benzamide derivatives highlighted that compounds with oxazolidinone structures exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms and enhanced binding affinities to cancer-specific targets .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the toxicity profile of this compound. Preliminary toxicity assessments indicate that related compounds have low toxicity levels in zebrafish embryos (e.g., acute toxicity measured at 20.58 mg/L) . Further studies are necessary to establish a comprehensive safety profile.

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